molecular formula C22H18Cl2N4O2 B11007422 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B11007422
M. Wt: 441.3 g/mol
InChI Key: IBJYUWHXFRRESO-UHFFFAOYSA-N
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Description

N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic acetamide derivative characterized by a 5-chloroindole moiety linked via an ethyl group to an acetamide backbone, which is further substituted with a pyridazinyl ring bearing a 4-chlorophenyl group. Its molecular formula, inferred from its IUPAC name, is C24H21Cl2N5O2, with a calculated molecular weight of 498.37 g/mol.

Properties

Molecular Formula

C22H18Cl2N4O2

Molecular Weight

441.3 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C22H18Cl2N4O2/c23-16-3-1-14(2-4-16)19-7-8-22(30)28(27-19)13-21(29)25-10-9-15-12-26-20-6-5-17(24)11-18(15)20/h1-8,11-12,26H,9-10,13H2,(H,25,29)

InChI Key

IBJYUWHXFRRESO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyridazine intermediates, followed by their coupling through various reaction mechanisms. Common reagents used in these reactions include chlorinating agents, reducing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as batch or continuous flow reactors. These methods ensure high yield and purity of the final product. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve efficient production while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can modify the functional groups within the compound, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions due to its structural similarity to naturally occurring molecules.

    Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s closest structural analogues include:

Compound Name Molecular Formula Key Structural Differences Hypothesized Impact on Properties
Target Compound C24H21Cl2N5O2 Pyridazinyl ring with 4-chlorophenyl substituent; ethylindole backbone High lipophilicity due to dual Cl atoms; potential for selective receptor binding
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2-(3-isobutyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide C24H24ClN5O2 Phthalazinyl ring (vs. pyridazinyl); isobutyl substituent (vs. 4-chlorophenyl) Reduced Cl content lowers lipophilicity; isobutyl group may enhance steric hindrance
(S)-2-(5-(But-3-en-1-yl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methyl-3-(...)acetamide C37H38N8O3 Benzodiazepine core; pyrimidopyrimidine substituent Broader heterocyclic system may increase metabolic stability but reduce target specificity
N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(...)acetamide C39H37ClN4O3 Bulky tert-butyl and methoxy groups; chlorobenzoyl substituent Increased steric bulk may limit bioavailability; methoxy group could modulate electron density

Key Observations

Heterocyclic Core Differences: The target compound’s pyridazinyl ring (vs. phthalazinyl in or benzodiazepine in ) offers distinct electronic properties. Pyridazine’s electron-deficient nature may enhance interactions with polar receptor residues compared to phthalazine’s larger π-system .

Chlorine Substitution :

  • Dual Cl atoms (indole + phenyl) in the target compound likely elevate logP values (~3.5–4.0 estimated) compared to analogues with single Cl (e.g., logP ~2.8–3.2 for ). This could enhance blood-brain barrier penetration but increase CYP450-mediated metabolism risks.

Pharmacophore Flexibility :

  • The ethylindole-acetamide backbone in the target compound is shorter and less sterically hindered than the tert-butyl-phenyl groups in , suggesting better solubility but possibly weaker van der Waals interactions in hydrophobic binding pockets.

Research Findings and Hypothetical Activity

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from analogues:

  • Receptor Targeting : Indole derivatives often exhibit affinity for serotonin (5-HT) or dopamine receptors. The 5-chloro substitution may enhance 5-HT2A/2C binding, as seen in related antipsychotic agents .
  • Enzyme Inhibition : Pyridazinyl acetamides are explored as kinase or phosphodiesterase inhibitors. The 6-oxo group in the target compound could mimic ATP’s phosphate moiety, suggesting kinase-targeted activity .
  • Metabolic Stability: The dual Cl atoms may slow hepatic clearance compared to non-halogenated analogues but increase the risk of reactive metabolite formation.

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